molecular formula C13H12F3N3O B6900467 N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,4,5-trifluorobenzamide

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,4,5-trifluorobenzamide

Cat. No.: B6900467
M. Wt: 283.25 g/mol
InChI Key: KDUFPBJNMXMKOZ-UHFFFAOYSA-N
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Description

N-[(1,3-Dimethylpyrazol-4-yl)methyl]-2,4,5-trifluorobenzamide is an organic compound known for its unique structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a trifluorobenzamide moiety linked to a dimethylpyrazole group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,4,5-trifluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O/c1-7-8(6-19(2)18-7)5-17-13(20)9-3-11(15)12(16)4-10(9)14/h3-4,6H,5H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUFPBJNMXMKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC(=O)C2=CC(=C(C=C2F)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,4,5-trifluorobenzamide typically involves the following steps:

    Formation of the Pyrazole Intermediate: The pyrazole ring is synthesized by reacting acetylacetone with hydrazine hydrate under reflux conditions to yield 1,3-dimethylpyrazole.

    Benzamide Formation: The trifluorobenzamide moiety is prepared by reacting 2,4,5-trifluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield 2,4,5-trifluorobenzamide.

    Coupling Reaction: The final step involves the coupling of 1,3-dimethylpyrazole with 2,4,5-trifluorobenzamide using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of automated systems for reagent addition and product isolation.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluorobenzamide moiety can participate in nucleophilic aromatic substitution reactions, especially at the fluorine-substituted positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the benzamide moiety, such as amines.

    Substitution: Substituted benzamides with various nucleophiles replacing the fluorine atoms.

Scientific Research Applications

N-[(1,3-Dimethylpyrazol-4-yl)methyl]-2,4,5-trifluorobenzamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,4,5-trifluorobenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluorobenzamide moiety can form hydrogen bonds and hydrophobic interactions with target proteins, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    N-[(1,3-Dimethylpyrazol-4-yl)methyl]-benzamide: Lacks the trifluoromethyl groups, resulting in different reactivity and biological activity.

    N-[(1,3-Dimethylpyrazol-4-yl)methyl]-2,4-difluorobenzamide: Similar structure but with fewer fluorine atoms, affecting its chemical properties and applications.

Uniqueness: N-[(1,3-Dimethylpyrazol-4-yl)methyl]-2,4,5-trifluorobenzamide is unique due to the presence of three fluorine atoms on the benzamide ring, which enhances its stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.

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